molecular formula C12H15ClO3 B102727 2-(4-Butoxy-3-chlorophenyl)acetic acid CAS No. 15560-51-7

2-(4-Butoxy-3-chlorophenyl)acetic acid

Cat. No.: B102727
CAS No.: 15560-51-7
M. Wt: 242.7 g/mol
InChI Key: LXZKVRZDXPACMC-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a butoxy group at the para position and a chlorine atom at the meta position on the aromatic ring. For instance, a related acetamide derivative, 4-butoxy-3-chlorophenylacetamide (CAS 20781-67-3, C₁₂H₁₆ClNO₂), is noted in , suggesting applications in pharmaceutical or agrochemical research . The butoxy group introduces significant lipophilicity, which may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy).

Properties

CAS No.

15560-51-7

Molecular Formula

C12H15ClO3

Molecular Weight

242.7 g/mol

IUPAC Name

2-(4-butoxy-3-chlorophenyl)acetic acid

InChI

InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

LXZKVRZDXPACMC-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl

Other CAS No.

15560-51-7

Synonyms

4-Butoxy-3-chlorobenzeneacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

2-(2-Methoxyphenyl)acetic Acid (C₉H₁₀O₃)
  • Structure : Methoxy group at the ortho position.
  • Crystallography : Forms carboxylate dimers via O—H⋯O hydrogen bonds (R₂²(8) motif) with a dihedral angle of 78.15° between the phenyl ring and acetic acid moiety .
  • Electronic Effects : The electron-donating methoxy group reduces acetic acid acidity compared to electron-withdrawing substituents.
2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)
  • Structure : Bromine (electron-withdrawing) at meta and methoxy (electron-donating) at para.
  • Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid .
  • Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4) due to its stability and crystallinity .
  • C—C—C Angles : 121.5° at bromine-substituted carbon, indicating strong electron-withdrawing effects .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)
  • Structure: Phenoxy ether linkage introduces conformational flexibility.
  • Properties: Enhanced solubility in polar solvents compared to non-ether analogs. Potential applications in drug design due to improved bioavailability .
2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)
  • Structure : Thioether group replaces oxygen in ethers.

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
2-(4-Butoxy-3-chlorophenyl)acetic Acid 4-butoxy, 3-chloro C₁₂H₁₅ClO₃ High lipophilicity; potential agrochemical use (inferred)
2-(3-Bromo-4-methoxyphenyl)acetic Acid 3-bromo, 4-methoxy C₉H₉BrO₃ Natural product synthesis (Combretastatin A-4)
2-(2-Methoxyphenyl)acetic Acid 2-methoxy C₉H₁₀O₃ Carboxylate dimerization in crystals
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid 4-chlorophenoxy, 2-phenyl C₁₄H₁₁ClO₃ Improved solubility; drug design
2-[(4-Chlorophenyl)thio]acetic Acid 4-chlorophenylthio C₈H₇ClO₂S Enhanced nucleophilicity; metabolic studies

Impact of Substituent Position and Size

  • Butoxy vs. Methoxy : The butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller alkoxy groups. This may slow metabolic degradation but reduce aqueous solubility.
  • Chlorine vs. Bromine : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable) affects electronic effects and van der Waals interactions. Bromine’s stronger electron-withdrawing nature enhances acidity .
  • Ortho vs.

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